Cas no 169168-68-7 (Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI))

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) structure
169168-68-7 structure
Product Name:Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
Numero CAS:169168-68-7
MF:C33H42F4N4O6S2
MW:730.833400249481
CID:151752
PubChem ID:461222
Update Time:2025-04-19

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
    • thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[(2R,3S)-3-[[(2S)-3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, (3aR,6S,7aS)-
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-ca
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7a
    • Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aalpha,5(2R*,3S*(S*)),6beta,7aalpha)-
    • CHEMBL100040
    • DTXSID40168678
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[(2S)-3-[(4-fluorobenzene)sulfonyl]-2-(2,2,2-trifluoroacetamido)propanamido]-2-hydroxy-4-phenylbutyl]-octahydrothieno[3,2-c]pyridine-6-carboxamide
    • BDBM817
    • 169168-68-7
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-({3-[(4-fluorophenyl)sulfonyl]-N-(trifluoroacetyl)-D-alanyl}amino)-2-hydroxy-4-phenylbutyl]octahydrothieno[3,2-c]pyridine-6-carboxamide
    • Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, [3aa,5[2R*,3S*(S*)],6b,7aa]-
    • Saquinavir/Nelfinavir deriv. 21
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
    • Inchi: 1S/C33H42F4N4O6S2/c1-32(2,3)40-30(44)26-16-28-21(13-14-48-28)17-41(26)18-27(42)24(15-20-7-5-4-6-8-20)38-29(43)25(39-31(45)33(35,36)37)19-49(46,47)23-11-9-22(34)10-12-23/h4-12,21,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t21-,24+,25-,26+,27-,28+/m1/s1
    • Chiave InChI: GCXUQJZQTKASDY-GQQCNCLLSA-N
    • Sorrisi: S1CC[C@@H]2CN(C[C@H]([C@H](CC3C=CC=CC=3)NC([C@@H](CS(C3C=CC(=CC=3)F)(=O)=O)NC(C(F)(F)F)=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Proprietà calcolate

  • Massa esatta: 730.24846
  • Massa monoisotopica: 730.248189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 13
  • Complessità: 1250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 179
  • XLogP3: 4.1

Proprietà sperimentali

  • Densità: 1.324
  • Punto di ebollizione: 967.7°Cat760mmHg
  • Punto di infiammabilità: 539°C
  • Indice di rifrazione: 1.56
  • PSA: 144.91

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.